
Terbio
Descripción general
Descripción
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. Terbium is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . Terbium is one of the least abundant of the rare earths, with an abundance in Earth’s crust similar to that of thallium .
Aplicaciones Científicas De Investigación
Terbium has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Terbium (Tb), a rare earth element, has been found to interact with various targets in biological systems. In medical applications, terbium-161 has been used for targeted radionuclide therapy . It has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane . In electronics, terbium is used in the creation of potent magnets, enhancing the performance of hard disk drives and the efficiency of electric motors .
Mode of Action
Terbium-161 decays with a half-life of 6.95 days, emitting β¯-particles and γ-radiation . The co-emission of conversion and Auger electrons makes terbium-161 superior for targeted radionuclide therapy . These short-ranged electrons may effectively eliminate microscopic metastases . Terbium’s luminescent properties are instrumental in shaping the vivid displays of modern electronic screens .
Biochemical Pathways
Terbium affects the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . This interaction leads to upregulation of osteogenic master transcription factors, such as Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin . Conversely, it results in downregulation of adipogenic master transcription factors, such as peroxisome-proliferator-activated receptor γ .
Pharmacokinetics
It is known that terbium is a high-valence heavy metal element that can accumulate in the environment . It has been reported that terbium mainly deposits in bone after introduction into the human body .
Result of Action
Terbium promotes the osteogenic differentiation of mesenchymal stem cells (MSCs) in a time-dependent manner and conversely inhibits the adipogenic differentiation of MSCs . In plants, terbium treatment decreases the auxin and gibberellic acid contents and increases the abscisic acid content . These changes trigger excessive production of intracellular H2O2, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .
Action Environment
The effects of terbium on biological systems are influenced by environmental factors. For instance, the inhibition effect of terbium on cell growth is enhanced as the concentration of terbium increases . In the context of electronics, terbium’s magnetic capabilities amplify performance and fuel innovations in compact and powerful electronic devices .
Análisis Bioquímico
Biochemical Properties
Terbium plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. For instance, terbium ions can interact with signaling molecules such as gibberellic acid, abscisic acid, and auxin in plants . These interactions can lead to changes in the levels of these phytohormones, affecting various physiological processes. Additionally, terbium ions can influence the activity of protective enzymes like catalase, peroxidase, and superoxide dismutase, thereby impacting the plant’s response to stress .
Cellular Effects
Terbium has notable effects on various types of cells and cellular processes. In plants, terbium ions can alter the levels of signaling molecules, leading to changes in cell signaling pathways and gene expression . For example, terbium treatment in horseradish leaves resulted in decreased auxin and gibberellic acid contents and increased abscisic acid content . These changes triggered excessive production of intracellular hydrogen peroxide, which in turn stimulated the influx of extracellular calcium ions and the release of calcium ions from stores, leading to calcium overload and inhibition of physiological processes .
Molecular Mechanism
The molecular mechanism of terbium’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Terbium ions can bind to specific sites on enzymes and proteins, altering their conformation and activity . For instance, terbium’s interaction with protective enzymes like catalase and peroxidase can inhibit their activity, leading to an accumulation of reactive oxygen species and oxidative stress . Additionally, terbium can influence gene expression by modulating the levels of signaling molecules and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terbium can change over time. Terbium’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to terbium ions can lead to a sustained increase in intracellular hydrogen peroxide levels, resulting in chronic oxidative stress and potential damage to cellular components . Studies have shown that the concentration of terbium ions can affect the extent of these temporal effects, with higher concentrations leading to more pronounced changes .
Dosage Effects in Animal Models
The effects of terbium vary with different dosages in animal models. At low doses, terbium may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high concentrations of terbium ions can cause calcium overload in cells, disrupting cellular homeostasis and leading to cell death . Animal studies have also shown that terbium can accumulate in tissues over time, potentially leading to long-term health effects .
Metabolic Pathways
Terbium is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, terbium ions can affect the activity of enzymes involved in oxidative stress response, such as catalase and peroxidase . These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism . Additionally, terbium can modulate the activity of signaling molecules, further affecting metabolic pathways .
Transport and Distribution
Terbium is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, terbium ions can be taken up by roots and transported to leaves, where they accumulate and exert their effects . The distribution of terbium within cells can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of terbium is crucial for its activity and function. Terbium ions can be localized in various cellular compartments, including the cytoplasm, nucleus, and organelles . The targeting of terbium to specific compartments can be mediated by post-translational modifications and targeting signals on proteins . For example, terbium’s interaction with protective enzymes can lead to its accumulation in organelles involved in oxidative stress response, such as peroxisomes and mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Another method involves the preparation of terbium oxide (Tb₂O₃) nanotubes by calcination of the precursor terbium hydroxide (Tb(OH)₃) nanotubes prepared by a template-assisted hydrothermal route .
Industrial Production Methods: Commercial production of terbium involves solvent-solvent extraction and ion-exchange techniques . The metal is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays .
Types of Reactions:
Reaction with Water: Terbium reacts slowly with cold water and quickly with hot water to form terbium hydroxide (Tb(OH)₃) and hydrogen gas.
Reaction with Halogens: Terbium reacts with all the halogens to form terbium(III) halides.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) is the common reagent.
Reaction with Water: Water (H₂O) is the reagent.
Reaction with Halogens: Halogens such as fluorine (F₂), chlorine (Cl₂), bromine (Br₂), and iodine (I₂) are used.
Major Products:
Oxidation: Terbium oxide (Tb₄O₇)
Reaction with Water: Terbium hydroxide (Tb(OH)₃) and hydrogen gas (H₂)
Reaction with Halogens: Terbium(III) halides (TbX₃, where X = F, Cl, Br, I)
Comparación Con Compuestos Similares
Terbium is similar to other rare-earth elements in the lanthanide series, such as gadolinium, dysprosium, and holmium. terbium is unique due to its specific properties and applications:
Gadolinium (Gd): Used in magnetic resonance imaging (MRI) contrast agents.
Dysprosium (Dy): Used in high-performance magnets and nuclear reactors.
Holmium (Ho): Used in laser medical treatments and as a neutron absorber in nuclear reactors.
Terbium’s unique luminescence properties and its use in both diagnostic and therapeutic applications in medicine set it apart from these similar compounds .
Propiedades
IUPAC Name |
terbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRIHWUXGPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064691 | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.92535 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver metal that oxidizes in air; [Merck Index] | |
| Record name | Terbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13598-54-4, 7440-27-9 | |
| Record name | Terbium hydride (TbH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06SSF7P179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are some unique spectroscopic properties of terbium?
A1: Terbium ions (Tb3+) exhibit characteristic luminescence with several emission peaks. Common transitions include 5D4 → 7F6 (494 nm), 5D4 → 7F5 (543 nm), 5D4 → 7F4 (587 nm), and 5D4 → 7F3 (622 nm) upon excitation at 380 nm. [] This green luminescence makes terbium valuable in various applications, including phosphors and bioimaging. [, ]
Q2: How does terbium interact with biological systems?
A2: Terbium can bind to proteins like Concanavalin A (con-A) at the calcium (II) binding site. This binding enhances terbium's fluorescence due to energy transfer from nearby tryptophan residues. [] This property allows for the study of interactions between con-A and other metal ions by observing their competition with terbium for binding sites and the resulting fluorescence quenching. []
Q3: How is terbium used to detect bacterial spores?
A3: Terbium chloride can be used to detect bacterial endospores by forming the fluorescent Terbium(III) dipicolinate anion upon reaction with calcium dipicolinate present in spore cases. This fluorescence can then be measured to determine the concentration of bacterial endospores. []
Q4: Can terbium be used in immunoassays?
A4: Researchers have explored the potential of terbium chelates, particularly those derived from diethylenetriaminepentaacetic acid (DTPA) and heterocyclic compounds, for fluorescence immunoassays. While challenges remain in terms of stability and suitability for specific applications, the strong fluorescence and long lifetime of some terbium chelates make them attractive candidates for further development in this area. []
Q5: How does terbium affect the properties of materials like Indium Tin Oxide (ITO)?
A5: Doping ITO thin films with terbium can modify their electrical and structural properties. While terbium doping generally decreases electrical conductivity, it doesn't completely hinder it. [] The lattice parameter of ITO is also affected by terbium concentration, initially decreasing at lower concentrations and then increasing at higher concentrations due to the larger ionic radius of Tb3+ compared to In3+. []
Q6: How does terbium impact the magnetic properties of materials?
A6: Terbium doping can significantly influence the magnetic behavior of certain compounds. For instance, in terbium iron garnet (TbIG) films, excess terbium alters the site occupancy within the crystal structure, leading to changes in magnetic properties. [] This includes a higher compensation temperature and a lower Curie temperature compared to the bulk material. []
Q7: How can terbium be used in photocatalysis?
A7: Terbium doping has been shown to enhance the photocatalytic activity of materials like bismuth molybdate (Bi2MoO6). The presence of Tb4+/Tb3+ redox centers within the doped material promotes charge separation and reduces electron-hole recombination, leading to increased photocatalytic efficiency. []
Q8: How stable are terbium complexes in different media?
A8: The stability of terbium complexes can vary depending on the ligands and surrounding environment. For example, a highly fluorescent terbium chelate formed with DTPA and cytosine exhibited instability in aqueous solutions below pH 9. [] Understanding the stability profiles of terbium complexes under various conditions is crucial for their successful application.
Q9: What analytical techniques are used to characterize and quantify terbium?
A9: Several analytical techniques are employed for characterizing and quantifying terbium, including:
- Electron Spectroscopic Imaging (ESI): Allows visualization of terbium distribution within biological samples. []
- Electron Energy Loss Spectroscopy (EELS): Provides elemental analysis and mapping of terbium. []
- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Measures terbium concentration with high sensitivity. []
- Scanning Electron Microscope-Cathodoluminescence (SEM-CL): Detects and differentiates trace amounts of rare earth elements, including terbium, based on their luminescent properties. []
- Fluorescence Spectroscopy: Used to study the interaction of terbium with proteins and determine the binding affinity of complexes. []
Q10: Are there environmental concerns regarding terbium?
A10: While terbium itself is not highly toxic, its widespread use in technology necessitates responsible waste management and recycling practices. Research on the environmental impact and degradation of terbium-containing materials is crucial for mitigating potential negative consequences. []
Q11: What are some potential future directions for terbium research?
A11: * Improved Photosensitizers: Developing novel photosensitizers to enhance terbium luminescence for applications in bioimaging and sensing. []* Targeted Drug Delivery: Exploring terbium complexes for targeted drug delivery and therapeutic applications. []* Enhanced Photocatalytic Materials: Optimizing terbium doping strategies to further improve the performance of photocatalytic materials for environmental remediation. []
Q12: What are the benefits of cross-disciplinary research involving terbium?
A12: Cross-disciplinary collaborations are essential for advancing terbium research. Combining expertise from materials science, chemistry, biology, and environmental science will facilitate the development of new applications and a deeper understanding of terbium's properties and impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




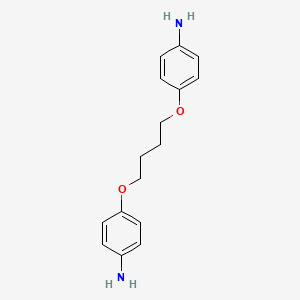
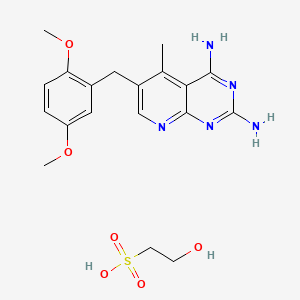

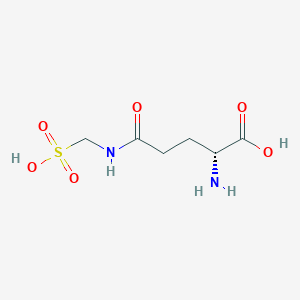
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)


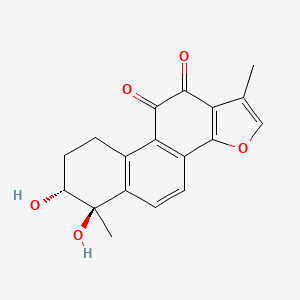

![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
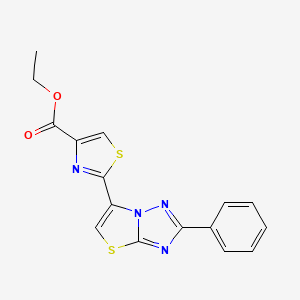
![8-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one](/img/structure/B1219482.png)
